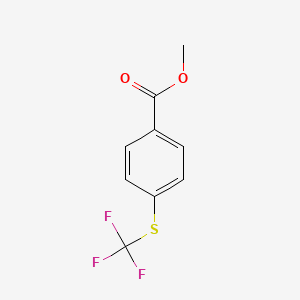

Methyl 4-(trifluoromethylthio)benzoate

概要

説明

Methyl 4-(trifluoromethylthio)benzoate is an organic compound with the molecular formula C9H7F3O2S. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a trifluoromethylthio group.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-(trifluoromethylthio)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethylthio)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester .

Another method involves the direct trifluoromethylation of methyl 4-thiobenzoate using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). This reaction is usually carried out under an inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

化学反応の分析

Types of Reactions

Methyl 4-(trifluoromethylthio)benzoate undergoes various chemical reactions, including:

Substitution: The trifluoromethylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thiol derivatives

科学的研究の応用

作用機序

The mechanism of action of methyl 4-(trifluoromethylthio)benzoate depends on its specific application. In biological systems, the trifluoromethylthio group can interact with various molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

The trifluoromethylthio group is known to enhance the binding affinity of molecules to their targets by increasing hydrophobic interactions and improving metabolic stability. This makes this compound a valuable scaffold in drug design and development .

類似化合物との比較

Methyl 4-(trifluoromethylthio)benzoate can be compared with other similar compounds, such as:

Methyl 4-(trifluoromethyl)benzoate: This compound has a trifluoromethyl group instead of a trifluoromethylthio group.

Methyl 4-(methylthio)benzoate: This compound has a methylthio group instead of a trifluoromethylthio group.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

生物活性

Methyl 4-(trifluoromethylthio)benzoate is an organic compound characterized by the presence of a trifluoromethylthio group attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 222.18 g/mol. This compound has gained attention in various fields, particularly in organic synthesis, pharmaceuticals, and agrochemicals, due to its unique chemical properties and potential biological activities.

The trifluoromethylthio group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. The synthesis of this compound typically involves the reaction of benzoic acid derivatives with trifluoromethylthiolating agents under controlled conditions. This method allows for the selective incorporation of the trifluoromethylthio group, which is crucial for the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its structural characteristics. The following sections summarize key findings regarding its biological effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds containing trifluoromethylthio groups often exhibit enhanced activity against a range of bacterial and fungal pathogens. For instance:

- In vitro studies demonstrated that this compound inhibited the growth of various Gram-positive and Gram-negative bacteria.

- Case Study : A study published in Journal of Antimicrobial Chemotherapy reported an IC50 value of 0.022 μM against Staphylococcus aureus, indicating potent antimicrobial activity .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. The trifluoromethyl group can modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

- Research Findings : In a study assessing the anti-inflammatory effects of related compounds, this compound showed a significant decrease in TNF-α and IL-6 levels in lipopolysaccharide-stimulated macrophages .

While specific mechanisms for this compound are still under investigation, it is hypothesized that:

- The trifluoromethylthio group enhances binding affinity to biological targets.

- It may interact with enzymes or receptors involved in inflammation and microbial resistance pathways.

Data Tables

The following table summarizes key biological activities and their corresponding values for this compound:

Q & A

Q. Basic: What are the optimal synthetic conditions for preparing Methyl 4-(trifluoromethylthio)benzoate with high purity?

Methodological Answer:

The synthesis typically involves coupling 4-mercaptobenzoic acid derivatives with trifluoromethylating agents. Key steps include:

- Esterification: React 4-(trifluoromethylthio)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux .

- Purification: Use flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

- Yield Optimization: Catalytic bases like DMAP or DIPEA can enhance reaction efficiency. Maintain anhydrous conditions to prevent hydrolysis of the ester group .

Q. Advanced: How does the trifluoromethylthio (-SCF₃) group influence the compound’s electronic properties and reactivity compared to -CF₃ or -SCH₃ groups?

Methodological Answer:

The -SCF₃ group is a stronger electron-withdrawing group than -SCH₃ due to the electronegativity of fluorine. Comparative studies using DFT calculations and Hammett constants show:

- Electronic Effects: -SCF₃ lowers the LUMO energy, enhancing electrophilicity at the benzene ring. This increases reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Lipophilicity: -SCF₃ increases logP values compared to -CF₃, improving membrane permeability in biological assays .

- Experimental Validation: Use cyclic voltammetry to compare redox potentials or UV-Vis spectroscopy to monitor charge-transfer interactions .

Q. Advanced: What experimental strategies are recommended to investigate the biological mechanism of this compound?

Methodological Answer:

- Target Identification: Perform affinity chromatography or pull-down assays using labeled compounds to isolate interacting proteins .

- Enzyme Inhibition Assays: Test the compound against a panel of enzymes (e.g., kinases, proteases) using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves .

- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with active sites of predicted targets (e.g., cytochrome P450 enzymes) .

- Cellular Uptake Studies: Employ fluorescent derivatives or LC-MS to quantify intracellular concentrations .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹⁹F NMR (CDCl₃) confirm structure. Key signals: δ ~3.9 ppm (ester -OCH₃), δ ~7.8–8.2 ppm (aromatic protons), and δ ~-40 ppm (¹⁹F signal for -SCF₃) .

- Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]⁺. High-resolution MS (HRMS) validates molecular formula .

- Melting Point: Determine via differential scanning calorimetry (DSC); typical range 80–85°C for pure samples .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid: In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and consult an ophthalmologist .

- Waste Disposal: Neutralize with aqueous NaOH (pH >10) before incineration to prevent release of toxic HF or SO₂ .

Q. Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Reproducibility Checks: Replicate experiments under identical conditions (solvent, temperature, cell lines) .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., impurity profiles) .

- Orthogonal Assays: Validate results with alternative methods (e.g., SPR for binding affinity if initial data came from fluorescence assays) .

Q. Advanced: What structural modifications of this compound are most promising for SAR studies?

Methodological Answer:

- Substituent Variations: Replace -SCF₃ with -SeCF₃ (for enhanced lipophilicity) or -OCF₃ (to reduce steric bulk) .

- Ester Hydrolysis: Synthesize the free acid (4-(trifluoromethylthio)benzoic acid) to study pH-dependent activity .

- Bioisosteres: Introduce triazole or pyridine rings to mimic the benzene ring’s geometry while altering electronic profiles .

特性

IUPAC Name |

methyl 4-(trifluoromethylsulfanyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJOBVILQKWFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575039 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88489-60-5 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。